N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide
Description
N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide is a chemical intermediate primarily used in pharmaceutical synthesis. Notably, related compounds are employed in the production of Imatinib, a therapeutic agent for chronic myeloid leukemia and gastrointestinal stromal tumors (GISTs) . The compound features a propanamide backbone with a phenoxy group at the second carbon and a 5-amino-2-methylphenyl substituent. This structure allows it to serve as a versatile intermediate for further functionalization.
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-8-9-13(17)10-15(11)18-16(19)12(2)20-14-6-4-3-5-7-14/h3-10,12H,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSDITUQQDDGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 2-phenoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, optimization of reaction conditions, and large-scale synthesis using continuous flow reactors. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of N-(5-Amino-2-methylphenyl)-2-phenoxypropanamide with its analogs from the evidence:
Analysis of Substituent Effects
A. Halogen Substituents
- Fluorine (F): Present in most analogs (e.g., ), fluorine enhances metabolic stability and lipophilicity due to its electron-withdrawing nature. This may improve bioavailability in drug intermediates.
- Chlorine (Cl): Chlorinated phenoxy groups (e.g., ) increase molecular weight and hydrophobicity.
B. Methoxy (OMe) and Methyl (Me) Groups
- Methoxy: Methoxy-substituted phenoxy groups () introduce polarity, improving aqueous solubility. However, steric effects may influence binding interactions in synthetic pathways.
C. Structural Simplifications
- The absence of a phenoxy group in (replaced by a methoxy) reduces molecular complexity and weight (212.22 g/mol), highlighting the role of phenoxy in modulating bulk and reactivity.
D. Amide Modifications
- N,N-Diethyl substitution in increases hydrophobicity (MW 250.34 g/mol), which may alter pharmacokinetic properties in drug intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
